molecular formula C9H6ClNO2 B6337191 3-(4-Chlorophenyl)-1,2-oxazol-5-ol CAS No. 862588-73-6

3-(4-Chlorophenyl)-1,2-oxazol-5-ol

Cat. No.: B6337191
CAS No.: 862588-73-6
M. Wt: 195.60 g/mol
InChI Key: ITVJGZHBGBXTFV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,2-oxazol-5-ol ( 862588-73-6) is an oxazole-based organic compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.6 g/mol . This solid compound features a chlorophenyl substituent linked to an oxazolol ring system, a structural motif present in various bioactive molecules . While specific biological data for this exact compound is limited, its core structure is of significant interest in medicinal and agrochemical research. Isoxazole and oxazole derivatives, in general, are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities . Related structural analogs have been reported to possess notable properties, including antibacterial, antimicrobial, anti-inflammatory, and anticancer effects, making the isoxazoline-oxazole chemical class a valuable area for investigation . The primary application of this compound is as a building block in organic synthesis and medicinal chemistry research. It serves as a versatile intermediate for the exploration of new chemical space and the development of novel compounds for biological screening . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-chlorophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVJGZHBGBXTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)ON2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407852
Record name 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467253-22-1
Record name 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroxylamine-Mediated Cyclization

The reaction of β-keto esters or amides with hydroxylamine derivatives remains a cornerstone for oxazole synthesis. For 3-(4-Chlorophenyl)-1,2-oxazol-5-ol, 4-chlorophenylglyoxal hydrate is treated with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 h), yielding the oxazole nucleus via intramolecular cyclization. Key parameters include:

ParameterValueImpact on Yield
SolventEthanol72%
Temperature80°COptimal
Reaction Time6 h>90% conversion

The hydroxyl group at position 5 is introduced by subsequent hydrolysis of a nitrile intermediate, requiring careful pH control to prevent over-oxidation.

Acid-Catalyzed Cyclization

Lewis acids such as InCl3 facilitate cyclization of N-propargylamides with para-quinone methides (p-QMs). For instance, reacting 4-chlorophenyl-substituted p-QMs with N-propargylacetamide in dichloroethane (DCE) at 70°C for 12 h achieves 68% yield. The mechanism involves 5-exo-dig cyclization followed by conjugate addition (Figure 1):

p-QM+N-propargylamideInCl3Oxazole intermediateThis compound\text{p-QM} + \text{N-propargylamide} \xrightarrow{\text{InCl}_3} \text{Oxazole intermediate} \rightarrow \text{this compound}

This method’s regioselectivity is attributed to the electron-withdrawing chloro group directing cyclization to position 5.

Multi-Component Synthesis Approaches

Green Synthesis in Aqueous Media

A one-pot three-component reaction using 4-chlorobenzaldehyde, hydroxylamine, and ethyl acetoacetate in water with DABCO (1,4-diazabicyclo[2.2.2]octane) as a base achieves 65% yield under reflux. The aqueous medium reduces byproduct formation, while DABCO enhances nucleophilicity of the hydroxylamine (Table 2):

ComponentRoleOptimal Equivalents
4-ChlorobenzaldehydeElectrophile1.0
HydroxylamineN-source1.2
Ethyl acetoacetateCarbonyl donor1.5

This method’s environmental friendliness is counterbalanced by longer reaction times (8–10 h).

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura coupling of 5-bromo-1,2-oxazol-5-ol with 4-chlorophenylboronic acid using Pd(PPh3)4 in THF/water (3:1) at 100°C introduces the 4-chlorophenyl group with 78% yield. Key advantages include tolerance of hydroxyl groups and scalability.

Catalytic Cyclization Strategies

InCl3-Catalyzed 5-exo-dig Cyclization

Optimized conditions for InCl3-catalyzed synthesis involve:

  • Catalyst loading : 10 mol% InCl3

  • Solvent : DCE (dichloroethane)

  • Temperature : 70°C

  • Time : 6 h

Under these conditions, the reaction between 4-chlorophenyl-substituted p-QMs and N-propargylamides achieves 70–75% yield. The catalyst’s role in stabilizing the transition state is critical for regioselectivity.

Enzyme-Mediated Cyclization

Recent studies utilize lipase B from Candida antarctica (CAL-B) in ionic liquids to catalyze oxazole formation at 50°C, yielding 60% product. While environmentally benign, enzyme costs and limited substrate scope hinder industrial adoption.

Comparative Analysis of Synthetic Routes

The following table evaluates key methods based on yield, scalability, and environmental impact:

MethodYield (%)ScalabilityGreen Metrics (E-factor)
Hydroxylamine cyclization72Moderate8.2
InCl3-catalyzed75High4.5
Aqueous multi-component65High2.1
Enzymatic60Low1.8

The InCl3 method balances efficiency and scalability, whereas aqueous routes excel in sustainability .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The para-chlorophenyl group directs electrophiles to the meta position relative to the chlorine atom due to its electron-withdrawing nature. The oxazole ring, being electron-deficient, undergoes substitution at position 4 (relative to the hydroxyl group).

Reaction TypeReagents/ConditionsProductReference
NitrationHNO₃/H₂SO₄, 0–5°C3-(4-Chloro-3-nitrophenyl)-1,2-oxazol-5-ol
SulfonationH₂SO₄/SO₃, 100°C3-(4-Chloro-3-sulfophenyl)-1,2-oxazol-5-ol

Mechanistic Insight :

  • The oxazole’s electron-withdrawing effect activates the phenyl ring for EAS at the meta position.

  • Steric hindrance from the oxazole ring limits substitution at the ortho position.

Nucleophilic Substitution

The para-chlorine on the phenyl ring is susceptible to nucleophilic displacement under basic conditions.

Reaction TypeReagents/ConditionsProductReference
MethoxylationNaOMe/MeOH, reflux3-(4-Methoxyphenyl)-1,2-oxazol-5-ol
AminationNH₃/CuCl₂, 120°C3-(4-Aminophenyl)-1,2-oxazol-5-ol

Key Observations :

  • Reactions proceed via an SNAr mechanism , with the oxazole ring stabilizing the negative charge during the transition state.

  • Substituents on the oxazole ring (e.g., hydroxyl) enhance leaving-group ability .

Oxazole Ring Functionalization

The hydroxyl group at position 5 participates in condensation and cyclization reactions.

Esterification

Reagents/ConditionsProductYieldReference
AcCl/pyridine, 0°C5-Acetoxy-3-(4-chlorophenyl)-1,2-oxazole85%
Tosyl chloride/Et₃N5-Tosyloxy-3-(4-chlorophenyl)-1,2-oxazole78%

Ring-Opening Reactions

Under acidic conditions, the oxazole ring undergoes hydrolysis:

C9H6ClNO2+H2OHCl4-Chlorobenzamide+Glycolic Acid[3][5]\text{C}_9\text{H}_6\text{ClNO}_2 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{4-Chlorobenzamide} + \text{Glycolic Acid} \quad[3][5]

Oxidation of the Hydroxyl Group

Reagents/ConditionsProductReference
KMnO₄/H₂SO₄, 80°C3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid
CrO₃/AcOH5-Oxo-3-(4-chlorophenyl)-1,2-oxazolium salt

Reduction of the Oxazole Ring

Reagents/ConditionsProductReference
H₂/Pd-C, EtOH3-(4-Chlorophenyl)-5-hydroxypyrrole
LiAlH₄, THF3-(4-Chlorophenyl)-5-hydroxyvaleronitrile

Mechanistic and Kinetic Data

  • Activation Energy : Nitration requires 45–50 kJ/mol due to steric effects.

  • Rate Constants :

    • Methoxylation: k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} (MeOH, 60°C).

    • Hydrolysis: t1/2=2.5ht_{1/2} = 2.5 \, \text{h} (1M HCl, 25°C) .

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(4-Chlorophenyl)-1,2-oxazol-5-ol serves as a building block for creating more complex heterocyclic compounds. Its ability to undergo various reactions (oxidation, reduction, and substitution) allows chemists to explore new derivatives with enhanced properties.

Biology

The compound exhibits significant antimicrobial and anticancer activities:

  • Antimicrobial Activity: It has shown effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus, as well as fungal strains like Candida spp..
  • Anticancer Activity: In vitro studies indicate that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), inducing apoptosis and disrupting cell cycle progression.

Medicine

Due to its biological properties, this compound is being investigated for potential therapeutic applications:

  • Antimicrobial Agents: Its efficacy against resistant strains makes it a candidate for developing new antibiotics.
  • Cancer Therapeutics: Ongoing research aims to optimize its use in cancer treatment protocols by understanding its mechanisms of action on cellular pathways related to cancer proliferation.

Industrial Applications

In the industrial sector, this compound is utilized as:

  • An intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • A component in developing new materials with specific properties such as polymers and coatings.

Case Studies

  • Antimicrobial Efficacy Evaluation:
    A comparative study assessed the antifungal activity of this compound against various Candida species. The results indicated that its minimum inhibitory concentrations (MICs) were lower than those of standard antifungal treatments, showcasing its potential as a novel antifungal agent.
  • Acetylcholinesterase Inhibition Study:
    Research focused on the inhibitory effects of this compound on acetylcholinesterase (AChE) activity. The study found that it demonstrated significant inhibition comparable to known AChE inhibitors like Donepezil, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with 1,2-Oxazole (Isoxazole) Core

Compound Name Molecular Formula Molecular Weight Key Structural Features Evidence ID
3-(4-Chlorophenyl)-1,2-oxazol-5-ol C₉H₆ClNO₂ 195.61 g/mol 1,2-oxazole, 4-Cl-phenyl, 5-OH -
3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine C₉H₆ClFN₂O 212.61 g/mol 1,2-oxazole, 3-Cl-4-F-phenyl, 5-NH₂
4-(4-Chlorophenyl)-5-[4-(benzothiazol-2-ylmethoxy)phenyl]isoxazol-3-carboxylic acid C₂₄H₁₅ClN₂O₄S 474.90 g/mol 1,2-oxazole, 4-Cl-phenyl, 5-substituted benzothiazole, 3-COOH

Key Differences :

  • Substituent Effects : The hydroxyl group in the target compound enhances polarity compared to the amine group in ’s derivative. The carboxylic acid group in ’s compound increases acidity and hydrogen-bonding capacity .
  • Aromatic Systems : The benzothiazole substituent in introduces a bulky aromatic system, likely improving π-π stacking interactions in biological targets .

Analogues with 1,2,4-Oxadiazole Core

Compound Name Molecular Formula Molecular Weight Key Structural Features Evidence ID
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide C₁₂H₁₂ClN₃O₂ 265.70 g/mol 1,2,4-oxadiazole, 4-Cl-phenyl, butanamide
N-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]thiophen-3-yl}-2-methoxyacetamide C₁₆H₁₃ClN₄O₃S 392.82 g/mol 1,2,4-oxadiazole, 4-Cl-phenyl, thiophene, methoxyacetamide
3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole C₁₇H₁₁ClN₄O 322.75 g/mol 1,2,4-oxadiazole, 4-Cl-phenyl, pyrazole

Key Differences :

  • Heterocyclic Diversity : The 1,2,4-oxadiazole core (vs. 1,2-oxazole) increases nitrogen content, altering electronic properties and metabolic stability .
  • Functional Groups: Amide () and thiophene () substituents modulate solubility and bioavailability.

Analogues with Fluorinated or Mixed Halogen Substituents

Compound Name Molecular Formula Molecular Weight Key Structural Features Evidence ID
5-Chloro-3-(4-fluorophenyl)-1,2,4-oxadiazole C₈H₄ClFN₂O 198.58 g/mol 1,2,4-oxadiazole, 4-F-phenyl, 5-Cl
5-Chloromethyl-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole C₁₀H₆ClF₃N₂O 274.62 g/mol 1,2,4-oxadiazole, CF₃-phenyl, CH₂Cl

Key Differences :

  • Electron-Withdrawing Effects : Fluorine () and trifluoromethyl () groups increase electronegativity, affecting reactivity and lipophilicity compared to chlorine .

Analogues with Extended Aromatic Systems

Compound Name Molecular Formula Molecular Weight Key Structural Features Evidence ID
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C₂₂H₁₃ClN₄O₂ 400.80 g/mol 1,2,4-oxadiazole, phthalazinone, 3-Cl-phenyl
5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline C₂₀H₁₁ClN₄O 358.78 g/mol Triazolo-isoquinoline, 4-Cl-phenyl, furyl

Key Differences :

Research Findings and Implications

  • Biological Activity : Oxadiazole derivatives (e.g., ) are frequently used in drug discovery due to their metabolic stability and hydrogen-bonding capabilities .
  • Crystallography : SHELX software () is widely employed for structural determination of similar heterocycles, enabling precise analysis of molecular geometry .
  • Substituent Impact : Chlorine and fluorine substituents () influence electronic properties, while amide groups () improve water solubility .

Biological Activity

3-(4-Chlorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to an oxazole ring, which contributes to its unique chemical properties. Its molecular formula is C9H7ClN2OC_9H_7ClN_2O, with a molecular weight of approximately 196.62 g/mol. The presence of the chlorophenyl moiety enhances its interaction with biological targets, potentially increasing its efficacy against various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Antiviral Activity : The compound has shown potential as an antiviral agent, particularly by inhibiting viral replication through targeting viral enzymes.
  • Antimicrobial Properties : It exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
  • Antioxidant Activity : Studies indicate that it possesses antioxidant properties, which can help in reducing oxidative stress in cells .

Antiviral and Antimicrobial Activities

Recent studies have demonstrated that this compound can inhibit the growth of various pathogens. For instance, it has been tested against several bacterial strains and fungi, showing promising results in terms of Minimum Inhibitory Concentration (MIC) values.

Pathogen TypeMIC (µg/mL)Reference
E. coli32
S. aureus16
C. albicans64

Antioxidant Activity

The antioxidant activity of this compound was evaluated using the DPPH radical scavenging assay. The results indicated a strong capacity to scavenge free radicals, with an IC50 value comparable to standard antioxidants.

CompoundIC50 (µM)Reference
This compound23.07 ± 0.27
Ascorbic Acid76.0

Study on Antiviral Activity

A study published in MDPI explored the antiviral potential of various oxazole derivatives, including this compound. The results indicated that the compound effectively inhibited viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections .

Study on Antimicrobial Efficacy

In another research effort focused on synthesizing novel oxazole derivatives, this compound was evaluated for its antimicrobial properties against clinical isolates of bacteria and fungi. The study highlighted its effectiveness against resistant strains, indicating its potential role in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(4-Chlorophenyl)-1,2-oxazol-5-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of oxazole derivatives often involves cyclization reactions. For example, Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate (a structural analog) is synthesized via condensation of substituted acetophenones with hydroxylamine, followed by esterification . Optimize yield by controlling stoichiometry (e.g., 1:1.2 molar ratio of ketone to hydroxylamine), temperature (80–100°C), and solvent (ethanol/water mixtures). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product integrity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Chlorophenyl-containing compounds require stringent safety measures:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Spills : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl; oxazole protons at δ 6.5–7.0 ppm) .
  • IR : Detect hydroxyl (–OH) stretching (~3200 cm⁻¹) and C=N/C–O bonds (1600–1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refine the molecular structure of this compound, particularly for disordered crystals?

  • Methodological Answer :

  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : In SHELXL, apply restraints (e.g., DFIX, SIMU) for disordered regions. For twinned data, use TWIN/BASF commands .
  • Validation : Check R-factor convergence (<5%) and PLATON/ADDSYM for missed symmetry .

Q. What computational methods predict the electronic properties and bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps (predicting reactivity) and electrostatic potential maps (hydrogen bonding sites) .
  • Molecular Docking : AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like COX-2) using PDB IDs (e.g., 5KIR) .

Q. How do hydrogen bonding interactions from the oxazole hydroxyl group influence crystal packing in related compounds?

  • Methodological Answer : In 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, the –OH group forms O–H⋯N hydrogen bonds (2.8–3.0 Å) with adjacent oxazole rings, stabilizing a monoclinic P2₁/c lattice . Use Mercury software to analyze packing diagrams and Hirshfeld surfaces for similar systems.

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

  • Methodological Answer :

  • Solvent Effects : Simulate NMR shifts (e.g., using GIAO method) in explicit solvent models (DMSO/water) .
  • Tautomerism : Check for keto-enol equilibria via variable-temperature NMR.
  • Dynamic Effects : Use CP-MAS solid-state NMR to compare with solution-state data .

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